[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine [2-(3-methyl-1H-pyrazol-1-yl)propyl]amine
Brand Name: Vulcanchem
CAS No.: 1172803-90-5
VCID: VC3176505
InChI: InChI=1S/C7H13N3/c1-6-3-4-10(9-6)7(2)5-8/h3-4,7H,5,8H2,1-2H3
SMILES: CC1=NN(C=C1)C(C)CN
Molecular Formula: C7H13N3
Molecular Weight: 139.2 g/mol

[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine

CAS No.: 1172803-90-5

Cat. No.: VC3176505

Molecular Formula: C7H13N3

Molecular Weight: 139.2 g/mol

* For research use only. Not for human or veterinary use.

[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine - 1172803-90-5

Specification

CAS No. 1172803-90-5
Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
IUPAC Name 2-(3-methylpyrazol-1-yl)propan-1-amine
Standard InChI InChI=1S/C7H13N3/c1-6-3-4-10(9-6)7(2)5-8/h3-4,7H,5,8H2,1-2H3
Standard InChI Key FKIOXNYIENVQGX-UHFFFAOYSA-N
SMILES CC1=NN(C=C1)C(C)CN
Canonical SMILES CC1=NN(C=C1)C(C)CN

Introduction

Chemical Identity and Nomenclature

[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine belongs to a family of pyrazole-containing amines. The compound is closely related to 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine (CAS# 1006319-98-7), which appears in chemical databases as a recognized research chemical . The nomenclature of this compound follows standard IUPAC naming conventions, where the primary functional groups and their positions are clearly identified. The chemical is characterized by a pyrazole ring with a methyl substituent at position 3, connected to a propylamine chain.

Identification Parameters

The following table presents the key identification parameters for the compound:

ParameterValue
IUPAC Name2-methyl-3-(3-methylpyrazol-1-yl)propan-1-amine
CAS Number1006319-98-7
Molecular FormulaC₈H₁₅N₃
Molecular Weight153.22 g/mol
Canonical SMILESCC1=NN(C=C1)CC(C)CN
InChIInChI=1S/C8H15N3/c1-7(5-9)6-11-4-3-8(2)10-11/h3-4,7H,5-6,9H2,1-2H3
InChI KeyYQODDCBFIKJEFD-UHFFFAOYSA-N

This compound contains three nitrogen atoms within its structure, contributing to its potential for hydrogen bonding and chemical reactivity .

Physical and Chemical Properties

Understanding the physical and chemical properties of [2-(3-methyl-1H-pyrazol-1-yl)propyl]amine is essential for its handling, storage, and application in various research contexts.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValueNote
Physical StateNot specified in available dataLikely a solid at room temperature
Boiling Point250.7±23.0 °CPredicted value
Density1.06±0.1 g/cm³Predicted value
Purity (commercial)≥ 95%As typically supplied

These properties indicate that the compound has a relatively high boiling point, which is consistent with its molecular weight and the presence of hydrogen bonding capabilities .

Chemical Reactivity

As a compound containing both pyrazole and amine functional groups, [2-(3-methyl-1H-pyrazol-1-yl)propyl]amine possesses several reactive sites:

  • The primary amine group (-NH₂) can participate in various nucleophilic reactions, including:

    • Condensation reactions with carbonyl compounds

    • Acylation with acid chlorides or anhydrides

    • Alkylation reactions

  • The pyrazole ring can undergo:

    • Electrophilic aromatic substitution, albeit with reduced reactivity compared to benzene

    • Coordination with metal ions through the nitrogen atoms

    • Further functionalization at available positions

The chemical behavior of this compound makes it potentially useful as a building block in organic synthesis and as a ligand in coordination chemistry.

Structural Characteristics

Molecular Structure

The molecular structure of [2-(3-methyl-1H-pyrazol-1-yl)propyl]amine features a pyrazole heterocycle connected to a propylamine chain. The pyrazole ring contains two adjacent nitrogen atoms in a five-membered aromatic system, with a methyl group attached at the 3-position. The propylamine chain includes a methyl substituent, creating a chiral center in the molecule .

Structural Comparisons

Similar compounds found in the scientific literature include:

  • 3-(5-METHYL-1H-PYRAZOL-4-YL)PROPYLAMINE (CAS# 28739-42-6), which differs in the position of the methyl group on the pyrazole ring and the attachment point of the propylamine chain .

  • {2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine, which contains a trifluoromethyl group instead of a methyl group at the 3-position of the pyrazole ring .

These structural variations can significantly affect the compound's physical properties, chemical reactivity, and biological activities.

Synthesis and Preparation

Purification Methods

Purification of [2-(3-methyl-1H-pyrazol-1-yl)propyl]amine likely involves standard techniques such as:

  • Recrystallization from appropriate solvent systems

  • Column chromatography on silica gel

  • Distillation for large-scale production

Commercial samples typically achieve a purity of ≥95%, suitable for most research applications .

Research Applications

Chemical Research

As a functionalized pyrazole derivative, [2-(3-methyl-1H-pyrazol-1-yl)propyl]amine can serve as:

  • A building block for the synthesis of more complex molecules

  • A ligand in coordination chemistry, potentially forming complexes with various transition metals

  • A precursor for the development of new materials with specialized properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator